molecular formula C4H6N4O2 B030988 Glycoluril CAS No. 496-46-8

Glycoluril

Cat. No. B030988
CAS RN: 496-46-8
M. Wt: 142.12 g/mol
InChI Key: VPVSTMAPERLKKM-UHFFFAOYSA-N
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Description

Glycoluril, also known as tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a nitrogenous substance that has received attention due to its various applications . It is an essential building block for the preparation of molecular tweezers and macrocycles such as cucurbiturils .


Synthesis Analysis

Glycoluril synthesis is usually complicated and time-consuming. The yield depends strongly on some reaction parameters . Various synthetic approaches to glycoluril and its derivatives have been explored, mostly based on the catalyzed reaction of 1,2-diketones with urea . A “green” synthesis of glycoluril derivatives under mild conditions has been proposed, starting with 1,2-dicarbonyl compounds, urea, and phosphoric anhydride as a catalyst .


Molecular Structure Analysis

The results of X-ray diffraction studies of 2,4,6,8-tetraazabicyclo[3.3.0.]octane-3,7-dione (glycoluril) and its derivatives have been discussed . Geometrical characteristics of glycoluril derivative molecules are analyzed depending on the type of the substituent and the formation of hydrogen bonds in crystals .


Chemical Reactions Analysis

Glycoluril undergoes various chemical reactions. For instance, it can form phosphorus-, nitro-, and nitroso derivatives. It can also undergo alkylation methods, Mannich reactions, thionization, alkaline hydrolysis, and reduction reactions at the carbonyl group .


Physical And Chemical Properties Analysis

Glycoluril is a bicyclic bis-urea. Its physico-chemical properties and methods for the synthesis of derivatives based on it have been considered . The main physico-chemical characteristics of glycoluril and the data obtained from its spectral analysis by IR, NMR spectroscopy, and X-ray diffraction analysis are presented and discussed .

Scientific Research Applications

Supramolecular Chemistry

Glycoluril is a versatile building block widely used in supramolecular chemistry for the construction of host molecules . It has been used to create host molecules based on glycoluril dimers, which self-associate into linear oligomers in water . This self-assembly in water resulting in polymeric structures is emerging because of its potential in the preparation of adaptive materials with applications in biology and medicine .

Green Synthesis

Glycoluril synthesis is usually rather complicated and time-consuming, and the yield depends strongly on some reaction parameters . However, a simple “green” synthesis of glycoluril derivatives under very mild conditions has been proposed . This method presents a substantial advantage over other approaches, because it is very fast, reliable, efficient, high yield, and it has a “green” character since water is used as the only solvent .

Fertilizer Application

Glycoluril has received close attention due to its application as a fertilizer . It can be used to control the release of nutrients, improving the efficiency of fertilizers and reducing environmental pollution .

Light Stabilizer

Glycoluril can be used as a light stabilizer . It can protect materials from degradation caused by exposure to light, thereby extending their lifespan .

Polymer Crosslinker

Glycoluril serves as a crosslinker in polymer synthesis . It can improve the mechanical properties of polymers, making them more durable and resistant to various environmental factors .

Catalysis

Glycoluril has been used in catalysis . It can accelerate chemical reactions, making them more efficient and sustainable .

Disinfectants

Glycolurils are used as components of disinfectants . They can kill or inhibit the growth of harmful microorganisms, ensuring hygiene and safety .

Pharmaceuticals

Glycolurils are used in pharmaceuticals . They can be used to create drugs with unique controllable properties .

Safety and Hazards

Glycoluril is harmful if swallowed . It is advised to avoid dust formation, ingestion, and inhalation. It should be handled with personal protective equipment and face protection .

properties

IUPAC Name

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione
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InChI

InChI=1S/C4H6N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h1-2H,(H2,5,7,9)(H2,6,8,10)
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InChI Key

VPVSTMAPERLKKM-UHFFFAOYSA-N
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Canonical SMILES

C12C(NC(=O)N1)NC(=O)N2
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Molecular Formula

C4H6N4O2
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DSSTOX Substance ID

DTXSID6031380
Record name Glycoluril
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Molecular Weight

142.12 g/mol
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Physical Description

Liquid; Other Solid, Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-
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Product Name

Glycoluril

CAS RN

496-46-8
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Synthesis routes and methods I

Procedure details

Into a reaction vessel equipped as in Example A was charged 1064 grams tetramethoxymethyl glycoluril (TMMGU) and 532 grams hydrogenated bisphenol-A which was melted and heated to 120° C. 14 grams of Polycat 200 catayst was added slowly over a 30-minute period at 110°-120° C. to control foaming. The batch temperature was then raised slowly to 160° C. and foaming controlled with 2 grams additions of Quadrol. Total Quadrol added is 10.4 grams. Upon reaching a tack temperature of 80°-85° C., the batch was discharged into a tray. The product, a methoxy-methyl-functional copolymer of TMMGU and HBPA, has a tack temperature of 84° C., a viscosity at 50% non-volatile content in meta-pyrol of K and a methoxy equivalent weight of 212. A small amount of self-condensation had also occurred in this reaction in addition to the primary methoxyhydroxyl reaction.
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212
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methoxyhydroxyl
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meta-pyrol
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1064 g
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hydrogenated bisphenol-A
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532 g
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14 g
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Synthesis routes and methods II

Procedure details

The purpose of the present example was to determine the pH conditions required to dissolve approximately 1% 1,3,4,6-tetrachloroglycoluril in water in the presence of detergent.
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Synthesis routes and methods III

Procedure details

Into a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser there was introduced 950 parts (30 moles) of methanol and 40 parts of concentrated hydrochloric acid. To this mixture, 262 parts (1 mole of tetramethylol glycoluril) were added and the reaction mixture was stirred at 25°-30° C. In about 15-20 minutes, all the tetramethylol glycoluril went into solution. After half an hour, the reaction mixture was neutralized with 140 parts of sodium bicarbonate and 20 parts of sodium carbonate at 22°-23° C. The pH after neutralization was about 8. The salt was filtered. The filtrate was concentrated at 60° C. under reduced pressure. The yield of the syrupy product after filtration of the salt was 290 parts, which was diluted to 90% solids with cellosolve. The product characteristics were as follows: Foil Solids: 91.4%; Pan Solids: 82.2%; and Gardner-Holdt Viscosity (25° C.): Z1. I.R. of the product indicated that the methylated product has a significant amount of unreacted methylol groups.
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30 mol
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1 mol
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Synthesis routes and methods IV

Procedure details

590 g (5 mols) of 4,5-dihydroxy-2-imidazolidinone and 300 g (5 mols) of urea were dissolved in 1 liter of water. 30 ml of concentrated hydrochloric acid was added to the solution and the mixture was stirred at 90° C. for 1 hour. After cooling, the crystals thus precipitated were collected by filtration, washed with water and dried to obtain 526 g (yield: 74%) of glycoluril. The melting point of glycoluril was above 300° C.
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590 g
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reactant
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300 g
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1 L
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30 mL
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Yield
74%

Synthesis routes and methods V

Procedure details

The following experimental procedure was utilized to test physical properties of nonwoven substrates impregnated with the tetramethylol glycoluril-containing VAE copolymer emulsions. The copolymer binder was applied to the substrate using the Atlas padding technique. The emulsions were initially diluted with deionized water to 9.0% solids and the pH was adjusted to 4.0 with ammonium chloride. Whatman #4 chromatography paper was saturated with the binder, the samples were dried, heated at 300° F. for five minutes and then subjected to tensile testing. The strips were immersed in solvent for three minutes and then placed in an Instron (2" jaw span, 1"/min. crosshead speed) for testing.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycoluril
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Q & A

Q1: What is the molecular formula and weight of glycoluril?

A1: Glycoluril, also known as tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, has the molecular formula C4H6N4O2 and a molecular weight of 142.11 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize glycoluril and its derivatives?

A2: Researchers frequently employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction analysis to elucidate the structure and properties of glycoluril derivatives. [, , , , ]

Q3: How does the structure of glycoluril contribute to its reactivity?

A3: The presence of two urea fragments in the glycoluril structure introduces two reactive centers: NH-groups and C=O groups. These groups enable various chemical transformations, including N-alkylation, N-acylation, halogenation, and reactions with aldehydes. [, , ]

Q4: How does the introduction of substituents influence the NMR spectra of glycolurils?

A4: Electron-withdrawing substituents generally cause shielding of the C=O group carbons in 13C NMR, while electron-donating substituents lead to deshielding of CH-CH carbons due to electron density redistribution and anisotropic effects. []

Q5: What is the stability of glycoluril under different conditions?

A5: Glycoluril exhibits remarkable stability under various conditions, including harsh acidic environments. This stability makes it a suitable building block for synthesizing macrocycles like cucurbiturils. [, ]

Q6: What are the applications of glycoluril based on its material compatibility and stability?

A6: Glycoluril finds applications in powder coatings, hydrophilic coatings, and as a slow-release nitrogen fertilizer due to its stability and compatibility under various conditions. [, , ]

Q7: How does glycoluril function as a molecular template in organic synthesis?

A7: The concave shape of glycoluril and its derivatives allows them to act as molecular templates, promoting intramolecular reactions by pre-organizing reactants in close proximity. One example is the facilitation of Claisen-type condensations between acyl groups attached to the glycoluril nitrogen atoms. []

Q8: What factors influence the regioselectivity of glycoluril-templated Claisen condensations?

A8: The regioselectivity of these reactions depends on the substituents present on the acyl groups. Kinetic studies reveal that deprotonation of the acyl group is rate-limiting, and substituents influencing the acidity of this group significantly affect the reaction outcome. []

Q9: How is computational chemistry employed in glycoluril research?

A9: Researchers use computational methods, including Density Functional Theory (DFT) calculations, to predict the binding modes of glycoluril derivatives with proteins like streptavidin. These calculations assist in understanding the structure-activity relationships and guide the design of novel ligands. [, ]

Q10: Can you provide an example of how DFT calculations were used to study glycoluril-based molecular clips?

A10: DFT calculations were employed to investigate the effect of different functional groups on the size and shape of the cleft within glycoluril-based molecular clips. These calculations confirmed that modifications to the clip's convex face, even through cyclization reactions, do not significantly alter the dimensions of the binding cleft, preserving the clip's ability to dimerize and encapsulate guest molecules. []

Q11: How does the length of the side chain influence the binding affinity of glycoluril derivatives to streptavidin?

A12: Extending the alkyl chain length of a side chain attached to a specific nitrogen atom on the glycoluril core can lead to a progressive increase in binding affinity to streptavidin. For example, changing the side chain from a valerate (five carbons) to a caproate (six carbons) group results in stronger binding to the protein, indicating that hydrophobic interactions play a role in the complex formation. []

Q12: What strategies can be used to improve the formulation of glycoluril-based compounds?

A12: While specific formulation strategies depend on the intended application, researchers can explore various approaches to enhance the properties of glycoluril-based compounds. These include modifying the compound's solubility and bioavailability through the introduction of hydrophilic groups or utilizing drug delivery systems like nanoparticles for targeted delivery.

Q13: What are some analytical methods used to quantify glycoluril and its derivatives?

A14: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is commonly employed to analyze glycoluril and related compounds. [, ]

Q14: What are some significant milestones in glycoluril research?

A16: The discovery of cucurbiturils, macrocycles formed by the condensation of glycoluril and formaldehyde, marked a turning point in the field. This finding opened avenues for supramolecular chemistry, leading to numerous applications in host-guest chemistry and materials science. [, ]

Q15: How does glycoluril research intersect with other scientific disciplines?

A15: Glycoluril chemistry bridges various fields, including organic synthesis, supramolecular chemistry, materials science, and pharmaceutical research. Its diverse applications stem from its unique structure and reactivity, making it a valuable platform for interdisciplinary collaborations and technological advancements.

Q16: Can glycoluril be directly phosphorylated using phosphorus trichloride or pentachloride?

A18: No, direct phosphorylation of unsubstituted glycoluril using phosphorus trichloride or pentachloride is not feasible due to the absence of sufficiently active phosphorylation centers. []

Q17: How can glycoluril be used in the synthesis of cucurbiturils?

A19: Glycoluril reacts with formaldehyde under acidic conditions to form cucurbit[n]urils, macrocyclic compounds with varying ring sizes (n). The reaction conditions, particularly the ratio of glycoluril to formaldehyde, influence the specific cucurbituril homologue formed. [, ]

Q18: What are nor-seco-cucurbit[n]urils (ns-CB[n])?

A20: These compounds are structural variations of cucurbiturils lacking one or more methylene bridges. They are often formed as byproducts during cucurbit[n]uril synthesis when the reaction stoichiometry deviates from the ideal ratio for complete cyclization. []

Q19: What is the significance of C-shaped and S-shaped glycoluril dimers in cucurbituril synthesis?

A21: These dimers are key intermediates in the formation of cucurbiturils. Understanding their formation, relative stabilities, and interconversion pathways is crucial for controlling the selectivity and yield of cucurbituril synthesis. [, , ]

Q20: What is the role of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) in cucurbituril synthesis?

A22: HEDP can act as a "green catalyst" for the synthesis of cucurbit[6]uril in an aqueous medium. This finding provides a more environmentally friendly alternative to the traditional use of strong mineral acids as catalysts. []

Q21: What are some applications of glycoluril derivatives in polymer chemistry?

A23: Glycoluril derivatives, particularly those with reactive functional groups, can be incorporated into polymers. For instance, molecular clips based on glycoluril have potential in developing reversibly cross-linked self-healable polymers. [, ]

Q22: How is glycoluril used in the development of flame-retardant materials?

A24: Glycoluril serves as a scaffold for attaching flame-retardant groups like phosphorus-containing moieties. These glycoluril-based flame retardants find applications in enhancing the fire safety of various materials, including polyesters, polyvinyl chloride, and epoxy resins. [, ]

Q23: Can you provide an example of how glycoluril is employed in the synthesis of crown ether derivatives?

A25: Glycoluril acts as a bridging unit to link two crown ether molecules, creating bis(crown ethers) with enhanced metal ion complexation abilities compared to their monomeric counterparts. []

Q24: Has glycoluril been investigated for its biological activity?

A26: While glycoluril itself may not possess potent biological activity, its derivatives have shown promise. For example, glycoluril-modified sodium carboxymethyl cellulose displays anti-adhesion properties in biological systems. []

Q25: How was glycoluril used to study the effect of dibromo-dichloro-glycoluril on bacterial spores?

A27: While not directly involved in the disinfectant's action, glycoluril serves as the backbone for dibromo-dichloro-glycoluril. This disinfectant exhibits potent bactericidal activity, disrupting the ultrastructure of bacterial spores and causing significant damage to their protective layers. []

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